Methylenedioxyallylamphetamine

Description

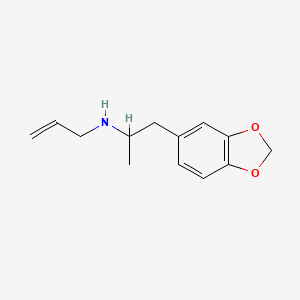

Methylenedioxyallylamphetamine (MDA) is a synthetic phenethylamine derivative structurally related to amphetamine, characterized by a methylenedioxy (-O-CH2-O-) group attached to the phenyl ring. Based on the evidence, 3,4-methylenedioxy-N-ethylamphetamine (MDE) and 3,4-methylenedioxymethamphetamine (MDMA) are closely related compounds that share this core structure . These substances are part of the "designer drug" class, often associated with psychoactive effects such as entactogenic and stimulant properties.

Properties

CAS No. |

74698-45-6 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-prop-2-enylpropan-2-amine |

InChI |

InChI=1S/C13H17NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h3-5,8,10,14H,1,6-7,9H2,2H3 |

InChI Key |

BMKCDDFQEGYEJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NCC=C |

Origin of Product |

United States |

Preparation Methods

Methylenedioxyallylamphetamine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyamphetamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Methylenedioxyallylamphetamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyl group can be replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylenedioxyallylamphetamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of substituted amphetamines and their derivatives.

Biology: Researchers investigate its effects on neurotransmitter systems and its potential interactions with other psychoactive substances.

Medicine: Although not widely used, it is studied for its potential therapeutic effects in combination with other drugs.

Mechanism of Action

The mechanism of action of methylenedioxyallylamphetamine is not well understood. it is believed to interact with serotonin receptors in the brain, similar to other substituted amphetamines. It may act as a serotonin releaser and reuptake inhibitor, leading to increased levels of serotonin in the synaptic cleft. This interaction with serotonin receptors is thought to contribute to its psychoactive effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Methylenedioxyamphetamines and Analogues

| Compound | Ring Substitution | N-Substituent | DEA Schedule | Primary Effects |

|---|---|---|---|---|

| MDE | 3,4-Methylenedioxy | Ethyl | Schedule I | Entactogen, stimulant |

| MDMA | 3,4-Methylenedioxy | Methyl | Schedule I | Entactogen, euphoric |

| MDA | 3,4-Methylenedioxy | None | Schedule I | Hallucinogen, stimulant |

| DOM | 2,5-Dimethoxy | Methyl | Schedule I | Hallucinogen |

| 3-Methoxyamphetamine | 3-Methoxy | None | Schedule I | Stimulant, hallucinogen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.